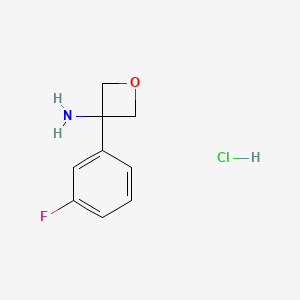

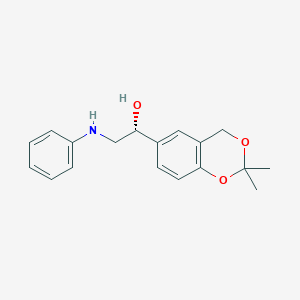

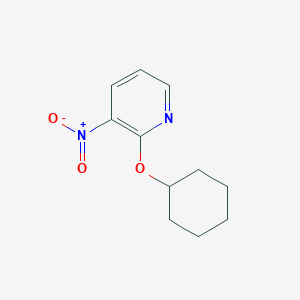

![molecular formula C15H18N4O B1394538 1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine CAS No. 1607174-15-1](/img/structure/B1394538.png)

1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine

Overview

Description

The compound “1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine” is a complex organic molecule that contains a pyrazole ring and a piperidine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . Piperidines are a class of organic compounds with a six-membered ring, containing one nitrogen atom and five carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through a variety of methods, such as the Knorr reaction or through the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketone with hydrazine derivatives . Piperidines can be synthesized through several methods, including the reduction of pyridines .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both a pyrazole and a piperidine ring. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied. Pyrazoles can undergo a variety of reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions, and more . Piperidines can also undergo a variety of reactions, including reactions with electrophiles, nucleophiles, and free radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles are known for their stability and resistance to oxidation and reduction . Piperidines are known for their basicity .Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Molecular Structure Investigations : The compound has been involved in the synthesis of new s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties. The molecular structure of these derivatives was investigated using X-ray crystallography combined with Hirshfeld and DFT calculations, highlighting important intermolecular interactions (Shawish et al., 2021).

Applications in Organic Chemistry

- Ketone Derivatives Synthesis : The compound plays a role in the synthesis of ketone derivatives of propargylamines, acting as synthetic equivalents in the creation of acetylenic 2-pyrazolines and pyrazoles. This has led to the development of efficient methods for synthesizing these compounds, which possess marked fluorescent abilities (Odin et al., 2022).

Anticholinesterase Potential

- Anticholinesterase Agent Synthesis : In a study focusing on pyrazoline derivatives as potential treatment for diseases like neurodegenerative disorders, the compound was used to synthesize new derivatives and evaluate their anticholinesterase effects. These piperidine derivatives were found to be more effective on cholinesterases, indicating their potential in generating new anticholinesterase agents (Altıntop, 2020).

Green Chemistry Applications

- Green Synthesis of Fused Polycyclic Derivatives : The compound is involved in a green synthesis method for fused polycyclic derivatives, notably in ionic liquids. This approach, focusing on environmentally benign processes, has demonstrated high yields and milder reaction conditions, highlighting its potential in sustainable chemistry applications (Feng et al., 2016).

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Activity : The compound has been utilized in microwave-assisted synthesis of pyrazole derivatives, which were then tested for their antibacterial and antifungal activities. This points towards its role in developing potential treatments for infectious diseases (Swarnkar et al., 2014).

Cancer Research

- Potential in Cancer Treatment : There are studies exploring its role in the synthesis of aurora kinase inhibitors, indicating a potential application in treating cancer (ヘンリー,ジェームズ, 2006).

Fluorescent Properties

- Fluorescent Properties Research : The compound has been a part of studies investigating its fluorescent properties, especially when complexed with elements like ZnCl2. Such research can lead to advancements in imaging and diagnostic tools (Hiscock et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .

Mode of Action

It is known that pyrazole derivatives can facilitate electrophilic attack at carbon-3 . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential uses. Given the wide range of biological activities exhibited by both pyrazoles and piperidines, it’s possible that this compound could have potential applications in pharmaceuticals or other areas .

properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-phenyl-1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c16-12-6-8-19(9-7-12)15(20)14-10-13(17-18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOMHKHVOQBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

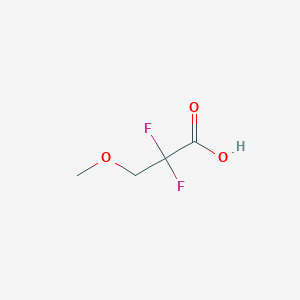

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)

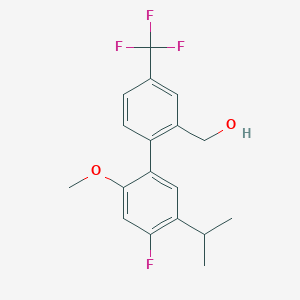

![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)

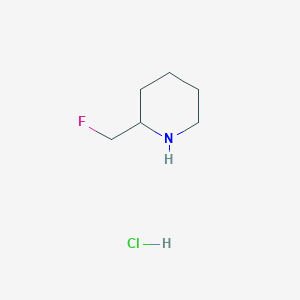

![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)

![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)